molecular formula C20H20N2O3S2 B2889494 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide CAS No. 922670-85-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide

Cat. No.: B2889494
CAS No.: 922670-85-7
M. Wt: 400.51
InChI Key: VLHKUJLQXMPRHC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide is a complex organic compound characterized by its thiazole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the condensation of 2,4-dimethoxyaniline with carbon disulfide and potassium hydroxide to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethanethiolate (NaSCH2CH3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various substituents, leading to derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antibacterial, antifungal, and anti-inflammatory agent. Its ability to inhibit bacterial RNA polymerase makes it a candidate for developing new antibiotics.

Medicine: In the medical field, this compound has been studied for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating various diseases, including cancer and diabetes.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for creating advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The benzamide group may interact with DNA or proteins, influencing cellular processes.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of bacterial RNA polymerase.

  • Receptors: Binding to specific receptors involved in inflammatory responses.

  • DNA: Interactions with DNA, affecting gene expression.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents.

  • Benzamide derivatives: Compounds containing the benzamide group with different side chains.

Uniqueness: N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(ethylthio)benzamide stands out due to its specific combination of functional groups and its potent biological activity. Its ability to inhibit bacterial RNA polymerase and its potential therapeutic applications make it a unique and valuable compound in scientific research.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-26-15-7-5-6-13(10-15)19(23)22-20-21-17(12-27-20)16-9-8-14(24-2)11-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHKUJLQXMPRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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